molecular formula C17H19NO5 B15191870 Crinamine, 6-hydroxy- CAS No. 545-66-4

Crinamine, 6-hydroxy-

Cat. No.: B15191870
CAS No.: 545-66-4
M. Wt: 317.34 g/mol
InChI Key: ZSTPNQLNQBRLQF-WPAVILSMSA-N
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Description

Crinamine, 6-hydroxy- is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genus Crinum. This compound is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The structure of Crinamine, 6-hydroxy- includes a 5,10b-ethanophenanthridine skeleton, which is a characteristic feature of many Amaryllidaceae alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crinamine, 6-hydroxy- typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the formation of the 5,10b-ethanophenanthridine core through a Pictet-Spengler reaction, followed by various oxidation and reduction steps to introduce the hydroxyl group at the 6-position . Specific reaction conditions often involve the use of strong acids or bases, oxidizing agents like selenium dioxide, and reducing agents such as lithium aluminium hydride .

Industrial Production Methods

Industrial production of Crinamine, 6-hydroxy- is less common due to the complexity of its synthesis. biotechnological approaches, such as the use of plant cell cultures, are being explored to produce this compound more efficiently. These methods involve the cultivation of Crinum species in controlled environments to enhance the yield of Crinamine, 6-hydroxy- and other related alkaloids .

Chemical Reactions Analysis

Types of Reactions

Crinamine, 6-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Selenium dioxide, potassium permanganate.

    Reducing Agents: Lithium aluminium hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Crinamine, 6-hydroxy-, each with potentially different biological activities .

Comparison with Similar Compounds

Crinamine, 6-hydroxy- is part of a larger group of Amaryllidaceae alkaloids, which include:

    Haemanthamine: Similar structure but lacks the hydroxyl group at the 6-position.

    Haemanthidine: Another related compound with a similar core structure but different functional groups.

    Galanthamine: A well-known alkaloid used in the treatment of Alzheimer’s disease.

The uniqueness of Crinamine, 6-hydroxy- lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

545-66-4

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

(11S,13S,15R,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol

InChI

InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3/t9-,14-,15+,16-,17?/m0/s1

InChI Key

ZSTPNQLNQBRLQF-WPAVILSMSA-N

Isomeric SMILES

CO[C@@H]1C[C@H]2C3(C=C1)[C@@H](CN2[C@H](C4=CC5=C(C=C34)OCO5)O)O

Canonical SMILES

COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O

Origin of Product

United States

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